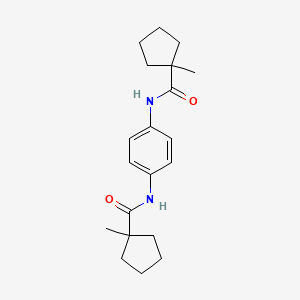
N-(2-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide” is a complex organic compound. Based on its name, it likely contains a benzofuran moiety (a heterocyclic compound consisting of fused benzene and furan rings), a carboxamide group (a functional group derived from carboxylic acid), and a fluorophenyl group (a phenyl ring with a fluorine atom attached) .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactivity of a compound like “this compound” would depend on its functional groups and overall structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be determined using various analytical techniques .
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its binding to the dopamine D2 receptor and blocking its activation by dopamine. This results in a decrease in dopamine signaling, which can have various effects depending on the specific brain region and physiological context. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential therapeutic use in treating addiction.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the specific experimental conditions. It has been shown to reduce the release of dopamine in the striatum, which is a key brain region involved in reward and addiction. This compound has also been shown to reduce the expression of certain genes involved in dopamine signaling, suggesting that it may have long-lasting effects on the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide in lab experiments is its high selectivity for the dopamine D2 receptor, which allows for more precise manipulation of dopamine signaling. However, one limitation is that this compound is not a commonly used research chemical, which may make it more difficult to obtain and use in experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide. One area of interest is its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in studying the role of dopamine in various physiological and pathological conditions, such as schizophrenia and Parkinson's disease. Additionally, further research is needed to fully understand the long-term effects of this compound on the brain and behavior.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves the reaction of 2-fluoroaniline with 3,5-dimethyl-1-benzofuran-2-carboxylic acid in the presence of a coupling agent such as EDCI or DCC. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been described in detail in several research articles.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been studied extensively for its potential use in scientific research. It has been shown to be a potent and selective dopamine D2 receptor antagonist, which makes it useful for studying the role of dopamine in various physiological and pathological conditions. This compound has also been used to investigate the role of dopamine in drug addiction, schizophrenia, and Parkinson's disease.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-10-7-8-15-12(9-10)11(2)16(21-15)17(20)19-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKFGSVGLPVLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-8-quinolinyl]methanesulfonamide](/img/structure/B5886615.png)
![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5886626.png)
![4-bromo-N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5886630.png)
![1-{[(4-chlorophenyl)thio]acetyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5886639.png)
![4-methoxy-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5886646.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5886657.png)






![4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886712.png)